2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-12-24-17-10-8-15(9-11-17)18-14-26-20(21-18)22-19(23)13-25-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYVSLFPIKXQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 4-(4-propoxyphenyl)-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy radicals, while reduction could lead to the formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pharmacological profile of thiazole-acetamide derivatives is heavily influenced by substituents on the thiazole ring and acetamide side chain. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Thiazole-Acetamide Derivatives
| Compound Name/ID | Thiazole Substituent | Acetamide Substituent | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| Target Compound | 4-(4-Propoxyphenyl) | 2-Phenoxy | ~395.46* | - |
| Pritelivir (PTV) | 4-Methyl-5-sulfamoyl | N-methyl, 4-pyridin-2-yl | ~377.44 | [7] |
| CPN-9 | 2-Pyridyl | 2,4,6-Trimethylphenoxy | ~383.45 | [5] |
| Compound 6a (COX/LOX inhibitor) | 4-(4-Hydroxy-3-methoxyphenyl) | None (direct acetamide) | ~292.31 | [6] |
| Compound 14 (Antiplasmodial agent) | 4-(4-Fluorophenyl) | Piperazinyl-anilino | ~483.54 | [8] |
| Compound 15 (c-Abl kinase activator) | 4-(4-Chloro-3-methylphenyl) | None (direct acetamide) | ~295.76 | [2] |
*Calculated based on formula C₂₀H₂₁N₂O₃S.
Key Observations :
- Electron-Withdrawing Groups : Compounds with halogenated phenyl groups (e.g., 4-fluorophenyl in Compound 14) exhibit enhanced biological stability and target binding, as seen in antiplasmodial activity [8].
- Hydrophobic Substituents : The 4-propoxyphenyl group in the target compound may improve membrane permeability compared to smaller substituents like methyl or methoxy [1].
- Sulfamoyl/Pyridyl Groups : Pritelivir’s sulfamoyl and pyridyl moieties contribute to its antiviral efficacy by enhancing interactions with viral helicase-primase [7].
Key Findings :
- Antiviral Potential: Unlike Pritelivir, the target compound lacks a sulfamoyl group, which is critical for viral enzyme binding. This may limit its antiviral utility unless modified [7].
Biological Activity
2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Synthesis
The synthesis of 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process:
-
Preparation of Intermediate Compounds :
- 2-Phenoxyacetic Acid : Reacted with 4-(4-propoxyphenyl)-1,3-thiazol-2-amine.
- Coupling Agent : N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the reaction.
- Catalyst : 4-Dimethylaminopyridine (DMAP) aids in the reaction efficiency.
-
Reaction Conditions :
- The reaction is generally conducted in dichloromethane at room temperature for several hours.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It may exert its effects through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory processes.
- Receptor Modulation : Binding to specific receptors that modulate cellular pathways related to inflammation and cancer.
Antimicrobial Properties
Research indicates that compounds similar to 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains with minimum effective concentrations (EC50) indicating promising antibacterial properties .
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 156.7 | Xanthomonas oryzae |
| Compound B | 194.9 | Xanthomonas axonopodis |
| Compound C | 281.2 | Xanthomonas oryzae pv. oryzicola |
Anti-inflammatory Effects
In studies involving animal models of allergic rhinitis, compounds structurally similar to 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrated a reduction in inflammatory markers such as interleukins and tumor necrosis factor-alpha (TNF-α). This suggests a potential therapeutic application in managing inflammatory conditions .
Study on Allergic Rhinitis
A notable study utilized a molecular docking simulation to identify potential therapeutic effects of related compounds on caspase-1 activation in allergic rhinitis models. Treatment resulted in significant reductions in serum levels of IgE and various inflammatory cytokines .
Antibacterial Evaluation
Another investigation focused on the antibacterial efficacy of thiazole derivatives against plant pathogens. The study found that specific derivatives exhibited superior antibacterial activity compared to traditional treatments like thiodiazole copper, highlighting their potential as new agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
